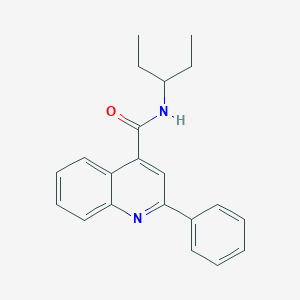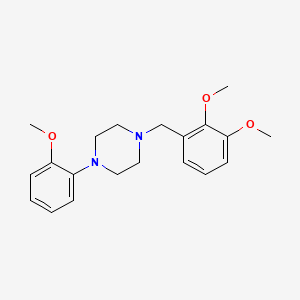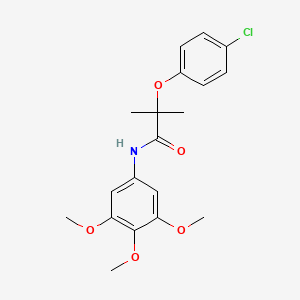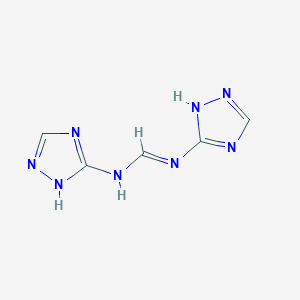
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide, also known as BDA-410, is a novel chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cyclohexylacetamide derivatives and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
作用机制
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide exerts its therapeutic effects by inhibiting the activity of NF-κB and HDACs. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. Inhibition of NF-κB activity by 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide leads to a reduction in inflammation and cancer cell growth. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDAC activity by 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide leads to the activation of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis.
Biochemical and physiological effects:
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has been shown to exhibit potent anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. Inhibition of NF-κB activity by 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide leads to a reduction in the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, and a decrease in the infiltration of inflammatory cells into the affected tissues. Inhibition of HDAC activity by 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide leads to the activation of genes involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis.
实验室实验的优点和局限性
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has several advantages as a research tool. It exhibits potent anti-inflammatory and anti-cancer effects, making it a valuable tool for studying the role of NF-κB and HDACs in various diseases. 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide is also a selective inhibitor of HDACs, making it a useful tool for studying the specific functions of individual HDAC isoforms. However, 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has some limitations as a research tool. It is a relatively new compound, and its pharmacokinetic and pharmacodynamic properties have not been fully characterized. Therefore, further studies are needed to determine the optimal dosing and administration regimens for 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide.
未来方向
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has shown promising results in various preclinical studies, and further research is needed to determine its potential therapeutic applications. Some future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide include:
1. Studying the pharmacokinetic and pharmacodynamic properties of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide to determine the optimal dosing and administration regimens.
2. Investigating the potential therapeutic applications of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide in various diseases, including cancer, inflammation, and neurodegenerative disorders.
3. Studying the mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide in more detail to identify potential targets for drug development.
4. Developing more selective inhibitors of HDACs based on the structure of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide.
In conclusion, 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide is a novel chemical compound that has shown promising results in various scientific studies related to cancer, inflammation, and neurodegenerative disorders. Further research is needed to determine its potential therapeutic applications and to identify potential targets for drug development.
合成方法
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide involves the reaction between 4-bromo-3,5-dimethylphenol and cyclohexylamine in the presence of acetic anhydride as a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide as a white crystalline solid.
科学研究应用
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has been extensively studied for its potential therapeutic applications in various diseases. Studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide exhibits potent anti-inflammatory and anti-cancer properties by inhibiting the activity of NF-κB, a transcription factor that plays a crucial role in the regulation of inflammation and cancer cell growth. 2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression and are implicated in various diseases, including cancer and neurodegenerative disorders.
属性
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-11-8-14(9-12(2)16(11)17)20-10-15(19)18-13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLQZMORKGYYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-cyclohexylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)

![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)



![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)
![6-(4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5810488.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B5810494.png)
![methyl 2-chloro-5-[(methylsulfonyl)amino]benzoate](/img/structure/B5810497.png)



